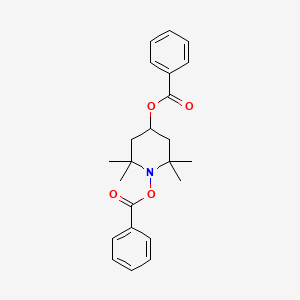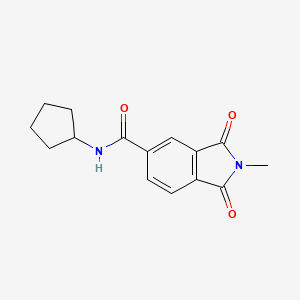![molecular formula C16H12ClFN2O4 B5397391 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5397391.png)
2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide, also known as CVT-313, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications. CDKs play a crucial role in cell cycle regulation, and their dysregulation has been implicated in various diseases, including cancer.
作用機序
2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide exerts its inhibitory effects on CDKs by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to target proteins. This leads to cell cycle arrest and apoptosis in cancer cells, as well as other physiological effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide has been shown to have other biochemical and physiological effects. It can modulate the activity of various signaling pathways, including the MAPK/ERK pathway, and has been shown to inhibit the expression of pro-inflammatory cytokines. 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide can also affect glucose metabolism and insulin signaling, potentially making it useful in the treatment of diabetes.
実験室実験の利点と制限
2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of CDKs, making it a valuable tool for studying cell cycle regulation and related signaling pathways. However, 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide also has some limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
将来の方向性
There are many potential future directions for research on 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its anti-cancer effects. Another area of research is the development of more potent and selective CDK inhibitors based on the structure of 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide. Furthermore, the potential therapeutic applications of 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide in other diseases, such as diabetes and viral infections, could also be explored.
合成法
2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluoroaniline, followed by acetylation with acetic anhydride. The resulting product is purified through column chromatography to obtain 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide in high purity.
科学的研究の応用
2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, prostate, and lung cancer cells. 2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and viral infections.
特性
IUPAC Name |
2-[2-chloro-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4/c17-12-9-11(7-8-20(22)23)5-6-15(12)24-10-16(21)19-14-4-2-1-3-13(14)18/h1-9H,10H2,(H,19,21)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEODKYINWYEFJJ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)/C=C\[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5397319.png)
![4-amino-N-{4-[2-(5-bromo-2-thienyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5397334.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5397337.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5397349.png)
![5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5397354.png)
![3-(2-phenylvinyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5397355.png)
![4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5397358.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5397375.png)


![methyl 5-({[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}methyl)-2-furoate](/img/structure/B5397394.png)

![N-cycloheptyl-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5397402.png)